molecular formula C8H4BrF2N B13475400 2-(2-Bromo-4,6-difluorophenyl)acetonitrile

2-(2-Bromo-4,6-difluorophenyl)acetonitrile

Katalognummer: B13475400
Molekulargewicht: 232.02 g/mol
InChI-Schlüssel: INSKDTANOZJUTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-4,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N It is a derivative of acetonitrile, where the acetonitrile group is attached to a brominated and difluorinated phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,6-difluorophenyl)acetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the reaction of 2-bromo-4,6-difluorobenzaldehyde with a cyanide source under basic conditions to form the acetonitrile group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-4,6-difluorophenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of substituted phenylacetonitriles.

    Oxidation: Formation of 2-(2-Bromo-4,6-difluorophenyl)acetic acid.

    Reduction: Formation of 2-(2-Bromo-4,6-difluorophenyl)ethylamine.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-4,6-difluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 2-(2-Bromo-4,6-difluorophenyl)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4,6-difluorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of an acetonitrile group.

    2-Bromo-4-fluorophenylacetonitrile: Similar but with only one fluorine atom on the phenyl ring.

    2,4-Difluorophenylacetonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

2-(2-Bromo-4,6-difluorophenyl)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C8H4BrF2N

Molekulargewicht

232.02 g/mol

IUPAC-Name

2-(2-bromo-4,6-difluorophenyl)acetonitrile

InChI

InChI=1S/C8H4BrF2N/c9-7-3-5(10)4-8(11)6(7)1-2-12/h3-4H,1H2

InChI-Schlüssel

INSKDTANOZJUTG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)CC#N)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.